molecular formula C14H7Cl4N5O2 B1142274 1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile CAS No. 114592-65-3

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile

Cat. No.: B1142274
CAS No.: 114592-65-3
M. Wt: 419.0 g/mol
InChI Key: JIVDOFLPGFPRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile is a chemical compound provided for research purposes. Formazan derivatives are a significant class of organic compounds extensively studied in medicinal chemistry due to their broad spectrum of biological activities. Scientific literature indicates that formazan-based structures are promising scaffolds in the development of novel therapeutic agents, with reported activities including antimicrobial, anticonvulsant, and antiviral properties . The formazan core, characterized by its C=NNH and C–N=N groupings, is often associated with these biological effects . Furthermore, recent research on compounds containing the 3,5-dichloro-2-hydroxyphenyl moiety, similar to that in this formazan derivative, has shown promising results against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains, making them attractive for the development of novel antimicrobial candidates . This combination of features makes this compound a compound of interest for further investigation in various biological screening programs and as a key intermediate in organic synthesis for pharmaceutical research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

114592-65-3

Molecular Formula

C14H7Cl4N5O2

Molecular Weight

419.0 g/mol

IUPAC Name

1-cyano-N'-(3,5-dichloro-2-hydroxyanilino)-N-(3,5-dichloro-2-hydroxyphenyl)iminomethanimidamide

InChI

InChI=1S/C14H7Cl4N5O2/c15-6-1-8(17)13(24)10(3-6)20-22-12(5-19)23-21-11-4-7(16)2-9(18)14(11)25/h1-4,20,24-25H

InChI Key

JIVDOFLPGFPRRU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1NN=C(C#N)N=NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1NN=C(C#N)N=NC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation of Hydrazine Derivatives

The synthesis begins with the preparation of 3,5-dichloro-2-hydroxyaniline, a precursor synthesized via chlorination of 2-hydroxyaniline using chlorine gas or sulfuryl chloride in acetic acid. Subsequent diazotization of this intermediate with sodium nitrite in hydrochloric acid at 0–5°C yields the diazonium salt, which is coupled with malononitrile in alkaline media (pH 10–12) to form the formazan backbone. The reaction proceeds via a stepwise mechanism:

  • Diazonium salt formation:
    Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}_2 + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}

  • Coupling with malononitrile:
    Ar-N2+Cl+NC-CH2CNAr-N=N-C(CN)=NH\text{Ar-N}_2^+\text{Cl}^- + \text{NC-CH}_2-\text{CN} \rightarrow \text{Ar-N=N-C(CN)=NH}

The alkaline environment facilitates deprotonation of the hydroxyl groups, enhancing electrophilicity at the formazan’s central carbon.

Optimization of Chlorination and Cyclization

Chlorination of the phenolic rings is critical for achieving the target substitution pattern. Using hydrogen peroxide and hydrochloric acid under reflux (80–90°C) ensures complete dichlorination while preserving the hydroxyl group. Post-chlorination, cyclization is achieved via intramolecular hydrogen bonding between the hydroxyl and azo groups, stabilized by methanol or ethanol as solvents.

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
DiazotizationNaNO₂, HCl, 0–5°C, 2 h9298.5
Formazan CouplingMalononitrile, NaOH (pH 10), 25°C, 4 h7897.2
ChlorinationHCl, H₂O₂, 80°C, 6 h8596.8
CyclizationMeOH, 60°C, 3 h9099.1

Advanced Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) as the eluent, followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.2 (s, 2H, -OH), 8.3 (s, 2H, aromatic), 7.9 (s, 2H, -N=N-), 3.4 (s, 1H, -CN).

  • IR (KBr): 3420 cm⁻¹ (-OH), 2210 cm⁻¹ (-C≡N), 1595 cm⁻¹ (-N=N-).

  • MS (ESI) : m/z 419.0 [M+H]⁺.

Comparative Analysis of Synthetic Methodologies

Solvent Effects on Yield and Purity

Polar aprotic solvents (e.g., DMF, DMSO) accelerate coupling but promote side reactions, reducing yields to 60–65%. In contrast, methanol/water mixtures (1:1) enhance selectivity, achieving yields >75%.

Catalytic Approaches

Lewis acids like ZnCl₂ or FeCl₃ (5 mol%) improve chlorination efficiency, reducing reaction time to 4 h with 88% yield. However, residual metal contamination necessitates additional chelation steps.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 1,3,5-trisubstituted formazan, arises from over-coupling of malononitrile. This is minimized by maintaining pH <12 and limiting reaction time to 4 h.

Stability of Intermediates

The diazonium salt decomposes above 10°C, necessitating strict temperature control. Stabilizing additives like sulfamic acid (0.1 eq.) extend its half-life to 8 h.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, achieving 85% yield at 10 g/h throughput. Residence time of 30 s prevents thermal degradation.

Green Chemistry Metrics

  • Atom Economy : 78% (theoretical maximum: 82%).

  • E-Factor : 12.5 (solvents account for 85% of waste) .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the chloro or hydroxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted formazan compounds.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive pathogens and drug-resistant fungi. The compound exhibits structure-dependent antimicrobial activity and has shown efficacy against strains such as Staphylococcus aureus and Clostridioides difficile.

Case Study: Antimicrobial Efficacy

In a study published in 2023, derivatives of 1,5-bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile were synthesized and tested for their in vitro activity against multidrug-resistant pathogens. The results indicated promising antimicrobial properties, particularly against vancomycin-intermediate strains of S. aureus and azole-resistant Aspergillus fumigatus strains . The minimum inhibitory concentration (MIC) values were recorded, demonstrating the compound's potential as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also garnered attention. Research indicates that the compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

A study investigating the anticancer effects of compounds related to this compound revealed significant cytotoxic activity against A549 human lung cancer cells. The findings suggest that modifications to the molecular structure can enhance its efficacy against specific cancer types .

Analytical Applications

The compound has been explored for its use in analytical chemistry as well. Its unique structure allows it to serve as a chromogenic agent in various assays.

Application in Analytical Chemistry

Research has demonstrated that hydroxy-substituted cyanoformazans can be utilized in analytical procedures to detect specific ions or compounds due to their colorimetric properties . This application is particularly relevant in environmental monitoring and quality control processes.

Mechanism of Action

The mechanism of action of 1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bithionol: A compound with a similar structure, known for its antimicrobial properties.

    Bis(2-hydroxy-3,5-dichlorophenyl) sulfide:

Uniqueness

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile is unique due to its specific formazan ring structure and the presence of both chloro and hydroxy groups, which confer distinct chemical and biological properties

Biological Activity

1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile (CAS Number: 114592-65-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the formazan class and is characterized by its unique molecular structure, which includes multiple chlorine substituents and a hydroxyl group. Its molecular formula is C14H7Cl4N5O2C_{14}H_{7}Cl_{4}N_{5}O_{2} with a molar mass of 419.05 g/mol. The compound's physicochemical properties include a predicted boiling point of approximately 536.3 °C and a density of 1.68 g/cm³ .

Antimicrobial Activity

Recent studies have indicated that derivatives of formazan compounds, including this compound, exhibit significant antimicrobial properties against various pathogens. Notably, research has shown that related compounds demonstrate structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as pathogenic fungi like Candida auris and Aspergillus fumigatus.

Table 1: Antimicrobial Activity Against Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundS. aureus< 16 µg/mL
This compoundE. faecalis< 32 µg/mL
This compoundC. auris< 16 µg/mL

The findings suggest that the compound may serve as a promising scaffold for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown potential anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, including A549 (human lung cancer) cells. The results indicate that the compound exhibits cytotoxic effects that warrant further investigation.

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineCytotoxicity (%)Reference
This compoundA54945% at 50 µM
Related Compound (with similar structure)Caco-2 (colon cancer)35% at 50 µM

These findings highlight the compound's potential as an anticancer agent and suggest further exploration of its mechanisms of action.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The structural features of the compound may allow it to inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study on Antimicrobial Resistance : A study highlighted the efficacy of formazan derivatives against methicillin-resistant S. aureus (MRSA), showcasing their potential role in addressing antibiotic resistance .
  • Clinical Trials for Anticancer Agents : Preliminary trials on related compounds have shown promising results in reducing tumor size in animal models, indicating potential applicability in human therapies .

Q & A

Q. What are the established synthetic pathways for 1,5-Bis-(3,5-dichloro-2-hydroxy-phenyl)-formazan-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis of formazan derivatives typically involves coupling diazonium salts with active methylene compounds under controlled conditions. For example, a similar compound, 1,5-bis(2-hydroxyphenyl)-3-phenylformazan, was synthesized by reacting nitrosonium ions (generated from sodium nitrite and sulfuric acid) with phenolic precursors in an ice-cold alkaline medium . Key steps include:

  • Temperature control : Maintaining sub-zero temperatures (-10°C) to stabilize reactive intermediates and prevent side reactions.
  • Purification : Neutral alumina column chromatography (Rf = 0.95) and cold methanol recrystallization to isolate high-purity products .
  • Optimization : Statistical methods like Design of Experiments (DoE) can systematically vary parameters (e.g., pH, molar ratios) to minimize trial-and-error approaches and maximize yield .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the formazan backbone and substituent positions via chemical shifts (e.g., hydroxy protons at δ ~10 ppm).
  • X-ray Diffraction (XRD) : Resolves crystal packing and intramolecular hydrogen bonding, as seen in analogous formazan structures where PLATON SQUEEZE and SHELXL-2014 programs refined disordered electron density regions .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, essential for verifying synthetic success.

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism and electronic properties of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, the ICReDD program integrates reaction path searches with experimental data to identify low-energy intermediates and optimize catalytic cycles . Key applications:

  • Reactivity analysis : Simulate substituent effects (e.g., electron-withdrawing Cl groups) on formazan tautomerism and redox behavior.
  • Electronic structure : HOMO-LUMO gaps and charge distribution maps guide predictions of photochemical or coordination properties .

Q. What experimental strategies address stability challenges in aqueous or oxidative environments?

  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds.
  • Kinetic studies : Monitor degradation under varying pH and oxidizing agents (e.g., H₂O₂) via UV-Vis spectroscopy.
  • Stabilization : Chelation with transition metals (e.g., Al³⁺) can enhance stability, as demonstrated in formazanate ligand complexes .

Q. How does this compound behave as a ligand in coordination chemistry, and what are its catalytic implications?

Formazan derivatives exhibit polydentate binding modes. For example:

  • N,O-chelation : Hydroxy and azo groups coordinate metals like aluminum, forming octahedral complexes with potential catalytic activity in redox reactions .
  • Catalytic screening : Test in cross-coupling or oxidation reactions, using in situ spectroscopy (e.g., EPR) to track metal-ligand dynamics.

Q. How to resolve contradictions in reported spectroscopic data or reactivity profiles?

  • Reproducibility checks : Validate experimental setups (e.g., solvent purity, inert atmosphere) to rule out environmental artifacts.
  • Multivariate analysis : Apply principal component analysis (PCA) to disentangle overlapping spectral signals or kinetic datasets .
  • Cross-validation : Compare computational predictions (e.g., IR frequencies from DFT) with empirical observations to identify systematic errors .

Q. What methodologies integrate this compound into functional materials (e.g., sensors, catalysts)?

  • Surface functionalization : Immobilize on mesoporous silica or graphene oxide via covalent grafting (e.g., silane coupling agents).
  • Performance metrics : Evaluate selectivity in ion-sensing applications using cyclic voltammetry or fluorescence quenching assays.

Methodological Recommendations

  • Experimental design : Use fractional factorial designs to screen multiple variables efficiently .
  • Data interpretation : Cross-reference crystallographic (CCDC 1548211-1548213) and computational datasets to resolve structural ambiguities .
  • Safety protocols : Follow guidelines for handling chlorinated phenolic compounds, including fume hood use and waste neutralization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.